molecular formula C12H15NO7 B130708 o-Aminophenyl beta-D-glucopyranosiduronic acid CAS No. 15959-03-2

o-Aminophenyl beta-D-glucopyranosiduronic acid

Cat. No. B130708
CAS RN: 15959-03-2
M. Wt: 285.25 g/mol
InChI Key: ZVFVTBSWJWONEI-GOVZDWNOSA-N
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Description

“o-Aminophenyl beta-D-glucopyranosiduronic acid” is a compound synthesized by the liver of mammalian and avian species . It has a molecular formula of C12H15NO7 and a molecular weight of 285.25 g/mol.

Scientific Research Applications

Glucosinolate Metabolism and Plant Defense Mechanisms

Glucosinolates (GSLs) , closely related in structural complexity to glucopyranosiduronic acids, represent a significant area of research due to their diverse roles in plant defense mechanisms. GSLs, characterized by a S-β-D-glucopyrano unit, undergo enzymatic hydrolysis to form various bioactive compounds like isothiocyanates, influencing plant resistance against pests and diseases. This extensive review of GSLs addresses their structural diversity, biosynthesis, and metabolism within plants, highlighting the crucial role of modern spectroscopic methods, including NMR, for GSL identification. The potential for organic synthesis of GSLs to explore their bioactivities further is underscored, pointing to a broad spectrum of applications in agricultural and pharmaceutical research (Blažević et al., 2019).

Biomedical Applications of Poly(glutamic acid) and Poly(lysine)

Research into poly(glutamic acid) (PGA) and poly(lysine) (PL) , polymers related by their amino acid-based structures to glucopyranosiduronic acids, demonstrates their potential in biomedical applications. These water-soluble, biodegradable polymers are being explored for their use as drug delivery carriers and biological adhesives. Their excellent biocompatibility and non-toxicity make PGA and PL promising candidates for developing new, safer, and more effective therapeutic agents (Shih et al., 2004).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVTBSWJWONEI-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936129
Record name 2-Aminophenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Aminophenyl beta-D-glucopyranosiduronic acid

CAS RN

15959-03-2
Record name 2-Aminophenol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15959-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminophenylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminophenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-aminophenyl β-D-glucopyranosiduronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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